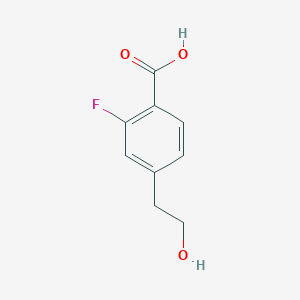

2-fluoro-4-(2-hydroxyethyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(2-hydroxyethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-8-5-6(3-4-11)1-2-7(8)9(12)13/h1-2,5,11H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQLCNSEAQIKFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379057 | |

| Record name | 2-fluoro-4-(2-hydroxyethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481075-50-7 | |

| Record name | 2-fluoro-4-(2-hydroxyethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 4 2 Hydroxyethyl Benzoic Acid

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis of 2-fluoro-4-(2-hydroxyethyl)benzoic acid identifies several logical bond disconnections that form the basis of potential synthetic strategies. The primary disconnections are:

C-C Bond Disconnection: The bond between the aromatic ring and the ethyl side chain can be disconnected. This suggests a strategy involving the coupling of a 2-fluoro-4-halobenzoic acid derivative with a two-carbon building block. This approach relies on well-established cross-coupling reactions.

Functional Group Interconversion (FGI): The hydroxyethyl (B10761427) group can be traced back to a more stable or reactive precursor, such as an acetyl group (-COCH₃) or a vinyl group (-CH=CH₂). The acetyl group could be introduced via Friedel-Crafts acylation and subsequently reduced. The vinyl group could be introduced via cross-coupling and then hydrated.

Carboxylic Acid Formation: The carboxyl group can be retrosynthetically disconnected, suggesting its formation from the oxidation of a methyl or formyl group, or through the carboxylation of an organometallic intermediate.

These disconnections lead to plausible starting materials such as 3-fluorotoluene, 4-bromo-2-fluorotoluene, or other appropriately substituted benzene (B151609) derivatives. Strategic planning must account for the directing effects of the fluorine and other substituents during aromatic substitution reactions and ensure the compatibility of reagents with the existing functional groups, often necessitating the use of protecting groups for the carboxyl and hydroxyl moieties.

Established Synthetic Routes and Optimizations

While a single, universally adopted synthesis for this compound is not prominently documented, its structure allows for the application of established, reliable synthetic sequences. These can be categorized into linear and convergent approaches.

A plausible multi-step linear synthesis could commence from a commercially available substituted toluene (B28343). One hypothetical, yet chemically sound, route is outlined below:

Acylation: Starting with 3-fluoroanisole, a Friedel-Crafts acylation reaction with acetyl chloride and a Lewis acid catalyst like aluminum chloride would introduce an acetyl group primarily at the para position due to the ortho,para-directing methoxy (B1213986) group.

Reduction: The resulting ketone, 4-acetyl-3-fluoroanisole, can be reduced to the corresponding alcohol, 4-(1-hydroxyethyl)-3-fluoroanisole, using a mild reducing agent such as sodium borohydride (B1222165).

Oxidation & Demethylation: A more robust approach involves first oxidizing the acetyl group to a carboxylic acid. However, a more common strategy would be to start from a precursor like 4-bromo-2-fluorotoluene. The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) to form 4-bromo-2-fluorobenzoic acid.

Side-Chain Introduction: The bromo-substituted benzoic acid would then undergo a palladium-catalyzed cross-coupling reaction. For instance, a Heck reaction with ethylene (B1197577) glycol vinyl ether, followed by acidic workup, would yield the desired 2-hydroxyethyl side chain.

Esterification and Reduction: An alternative involves protecting the carboxylic acid as an ester (e.g., methyl ester). The aryl bromide can then be converted to an acetyl group via a Stille or Negishi coupling. Subsequent reduction of the ketone with sodium borohydride would yield the hydroxyethyl group, followed by hydrolysis of the ester to liberate the final product.

The optimization of such linear sequences involves careful selection of catalysts, solvents, and reaction temperatures at each step to maximize yield and minimize side reactions. google.com

Convergent syntheses involve the preparation of key molecular fragments separately before combining them in the final stages. For this compound, a convergent approach could involve:

Fragment A: Preparation of a 2-fluoro-4-metallated benzoic acid derivative (e.g., a boronic ester).

Fragment B: Preparation of a protected 2-haloethanol (e.g., 2-(tert-butyldimethylsilyloxy)ethyl bromide).

| Intermediate | Structure | Synthetic Precursor(s) | Method of Derivation |

| 4-Bromo-2-fluorobenzoic Acid | C₇H₄BrFO₂ | 4-Bromo-2-fluorotoluene | Oxidation of the methyl group using KMnO₄ or other strong oxidizing agents. |

| Methyl 4-bromo-2-fluorobenzoate | C₈H₆BrFO₂ | 4-Bromo-2-fluorobenzoic Acid | Fischer esterification with methanol (B129727) under acidic catalysis. |

| Methyl 4-acetyl-2-fluorobenzoate | C₁₀H₉FO₃ | Methyl 4-bromo-2-fluorobenzoate | Palladium-catalyzed cross-coupling with an acetylating agent (e.g., tributyl(1-ethoxyvinyl)tin followed by hydrolysis). |

| 2-Fluoro-4-hydroxybenzaldehyde | C₇H₅FO₂ | 3-Fluorophenol | A multi-step process involving hydroxyl protection, bromination, Grignard formation, reaction with DMF, and deprotection. google.com |

These intermediates are foundational, and their efficient and high-purity synthesis is a prerequisite for obtaining the final product in good yield and quality.

Novel and Advanced Synthetic Approaches

Modern organic synthesis continually seeks milder, more efficient, and selective methods. For fluorinated aromatics, catalytic strategies for C-F bond formation are at the forefront of this development.

The introduction of fluorine onto an aromatic ring is a challenging transformation. Traditional methods often require harsh conditions or have limited substrate scope. researchgate.netnih.govacs.org A novel and advanced strategy that could be applied to the synthesis of this compound or its precursors involves the direct fluorination of a benzoic acid derivative.

Recent breakthroughs have demonstrated a conceptually new approach using a photoinduced, copper-catalyzed decarboxylative fluorination. researchgate.netorganic-chemistry.org This method allows for the conversion of aromatic carboxylic acids into aryl fluorides under mild conditions. organic-chemistry.org

Mechanism Overview:

A copper(II) salt coordinates with the benzoic acid precursor to form a photoactive copper(II)-carboxylate complex.

Irradiation with light (e.g., purple LEDs) induces a ligand-to-metal charge transfer (LMCT).

This LMCT process facilitates the homolysis of the O-Cu bond and subsequent decarboxylation to generate an aryl radical. researchgate.net

The aryl radical is trapped by a high-valent arylcopper(III) complex, which then undergoes reductive elimination to form the carbon-fluorine bond. organic-chemistry.org

This technique could potentially be used in a late-stage fluorination strategy, starting from 4-(2-hydroxyethyl)benzoic acid to install the fluorine atom regioselectively, representing a significant advancement over traditional multi-step linear syntheses.

| Feature | Description |

| Catalyst System | Copper(II) species |

| Reaction Type | Radical Decarboxylative Carbometalation |

| Key Process | Photoinduced Ligand-to-Metal Charge Transfer (LMCT) researchgate.netorganic-chemistry.org |

| Conditions | Low temperature, irradiation with light (e.g., purple LED) |

| Advantages | Overcomes high activation barriers of thermal methods; broad substrate scope and functional group tolerance. nih.govacs.orgorganic-chemistry.org |

This catalytic approach provides a powerful tool for accessing fluorinated aromatic compounds, potentially streamlining the synthesis of complex molecules like this compound.

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles is paramount in designing contemporary synthetic routes for pharmaceutical intermediates like this compound. The objective is to minimize the environmental footprint by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry principles applicable to this synthesis include:

Use of Safer Solvents: Traditional organic solvents often contribute to volatile organic compound (VOC) emissions and pose toxicity risks. Green approaches favor the use of water, supercritical fluids, or ionic liquids. For instance, in syntheses involving derivatives of 4-hydroxybenzoic acid, a structure related to the target molecule, reactions have been successfully carried out using water as a solvent, significantly reducing the reliance on volatile organic compounds. chemmethod.com

Energy Efficiency: The use of alternative energy sources can drastically reduce reaction times and energy consumption compared to conventional heating. Microwave-assisted synthesis is a prominent example, which has been shown to accelerate reactions for preparing derivatives of p-hydroxybenzoic acid, shortening reaction times from hours to minutes. chemmethod.com Photoinduced reactions, such as the decarboxylative fluorination of benzoic acids at low temperatures, also represent a move towards more energy-efficient processes. organic-chemistry.org

Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions with high atom economy, such as addition reactions, and minimizing the use of protecting groups, which add steps and generate waste.

Avoidance of Hazardous Reagents: The synthesis of fluorinated compounds often involves toxic and corrosive fluorinating reagents. A key green strategy is the development of alternative, safer methods. For example, recent research has focused on PFAS-free synthesis protocols that utilize caesium fluoride (B91410) salt as a fluorine source, providing an environmentally friendlier option for producing fluorinated pharmaceuticals and avoiding the use of "forever chemicals". sciencedaily.com

The following table summarizes the application of green chemistry principles to related syntheses, which can be extrapolated for the design of a sustainable route to this compound.

| Green Chemistry Principle | Application in Related Syntheses | Potential Benefit for Target Compound Synthesis |

|---|---|---|

| Safer Solvents | Use of water as a solvent for synthesizing 4-hydroxybenzoic acid derivatives. chemmethod.com | Reduces VOC emissions and solvent-related waste streams. |

| Energy Efficiency | Microwave-assisted reactions for benzoic acid derivatives. chemmethod.com | Drastically reduces reaction times and energy consumption. |

| Hazardous Reagent Avoidance | Development of PFAS-free fluorination methods using safer fluoride salts. sciencedaily.com | Enhances process safety and avoids environmentally persistent pollutants. |

| High Atom Economy | Utilizing catalytic methods to minimize stoichiometric waste. | Increases overall efficiency and reduces chemical waste. |

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology for the production of active pharmaceutical ingredients (APIs) and their intermediates. nih.gov Its adoption offers significant advantages in safety, efficiency, and scalability over traditional batch processing, particularly for reactions involving hazardous reagents or unstable intermediates, such as those often encountered in fluorination chemistry. pharmtech.combeilstein-journals.org

The synthesis of this compound can be significantly enhanced by implementing flow chemistry for several reasons:

Improved Control and Reproducibility: Flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org This level of control leads to higher selectivity, improved yields, and greater batch-to-batch consistency compared to conventional reactors.

Scalability: Scaling up a synthesis from the laboratory to industrial production is often a significant challenge in batch chemistry. In flow chemistry, production can be scaled up by simply running the system for longer periods or by "numbering-up" – running multiple reactors in parallel. rsc.org This allows for a more seamless transition from development to manufacturing.

The table below outlines the key advantages of applying flow chemistry to the synthesis of fluorinated pharmaceutical intermediates.

| Advantage of Flow Chemistry | Relevance to Fluorinated Intermediate Synthesis | Specific Example/Application |

|---|---|---|

| Enhanced Safety | Mitigates risks associated with exothermic reactions and toxic fluorinating agents. nih.govpharmtech.com | Safe handling of conventional corrosive fluorinating reagents in microreactors. pharmtech.com |

| Precise Reaction Control | Improves chemo- and regioselectivity, leading to higher purity and yield. beilstein-journals.org | Accurate temperature control prevents side reactions and decomposition of intermediates. |

| Seamless Scalability | Facilitates straightforward scale-up from lab to pilot plant by extending run time. rsc.org | Continuous production of kilogram quantities with a small footprint. |

| Multi-step Integration | Enables telescoped synthesis, reducing waste and manufacturing time. acs.org | Automated, multi-step synthesis of complex APIs without isolating hazardous intermediates. rsc.org |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of a molecule with three distinct functional groups on an aromatic ring—a fluorine atom, a carboxylic acid, and a hydroxyethyl group—presents significant challenges in selectivity. The synthetic strategy must precisely control the introduction and modification of these groups to yield the desired isomer.

The formation of the benzoic acid and hydroxyethyl groups must be achieved without unintended reactions at other sites in the molecule. This requires careful selection of chemoselective reactions.

A plausible synthetic route could start with a precursor like 4-fluoroacetophenone. The hydroxyethyl group can be formed from the acetyl group in a two-step process: conversion to an α-bromoketone followed by reduction. However, a more direct approach involves the chemoselective reduction of the ketone. This is challenging in the presence of a carboxylic acid group, which can also be reduced. A common strategy is to protect the carboxylic acid as an ester, perform the reduction of the ketone to the alcohol, and then hydrolyze the ester. Alternatively, specific reducing agents that selectively target ketones over carboxylic acids, such as certain borohydride reagents under controlled conditions, could be employed.

The benzoic acid moiety is typically formed by the oxidation of a methyl or aldehyde group on the benzene ring. For example, starting from 2-fluoro-4-methyltoluene, the methyl group at the 4-position could be functionalized to the hydroxyethyl group, followed by selective oxidation of the methyl group at the 1-position. The choice of oxidant is critical. Strong oxidants like potassium permanganate could potentially oxidize the alcohol of the hydroxyethyl side chain. Therefore, a milder, more selective oxidation, or a protection strategy for the hydroxyl group, would be necessary. The oxidation of a formyl group (aldehyde) to a carboxylic acid, as demonstrated in the synthesis of 2-fluoro-4-(methoxycarbonyl)benzoic acid, is a reliable method that is often compatible with other functional groups. nih.gov

Achieving the correct 1,2,4-substitution pattern on the benzene ring is a challenge of regioselectivity. The directing effects of the substituents already on the ring must be leveraged to install subsequent groups in the desired positions.

A potential synthetic pathway could begin with a readily available starting material such as 4-fluorotoluene (B1294773).

Introduction of the third substituent: The fluorine atom is an ortho-, para-directing group, as is the methyl group. To install a group at the 2-position (ortho to the methyl and meta to the fluorine is disfavored; ortho to the fluorine and ortho to the methyl is favored), a Friedel-Crafts acylation could be employed to introduce an acetyl group, yielding 2-acetyl-4-fluorotoluene. The directing groups work in concert to favor this isomer.

Modification of side chains: The acetyl group can then be converted to the hydroxyethyl group as described previously. The methyl group would then be oxidized to the carboxylic acid. The sequence of these modifications is crucial to avoid unwanted side reactions.

More advanced methods for regioselective synthesis involve catalytic C-H functionalization. numberanalytics.comyoutube.com These techniques can directly install functional groups at specific positions on the aromatic ring, often guided by a directing group. For example, the carboxylic acid group itself can act as a directing group to facilitate the introduction of a fluorine atom at the ortho position. researchgate.netnih.gov Such methods can offer more efficient and atom-economical routes compared to traditional multi-step sequences that rely on classical electrophilic aromatic substitution.

The table below outlines potential strategies for achieving regioselectivity.

| Synthetic Challenge | Regioselective Strategy | Key Considerations |

|---|---|---|

| Installation of substituents at C1, C2, and C4 | Stepwise electrophilic aromatic substitution using directing group effects. | Starting with a 1,4-disubstituted benzene (e.g., 4-fluorotoluene) to guide the third substituent. |

| Ortho-fluorination of a benzoic acid precursor | Directed ortho-metalation followed by reaction with an electrophilic fluorine source. | Requires strong bases and cryogenic temperatures; functional group compatibility. |

| Palladium-catalyzed C-H activation | Using the carboxylic acid as an intrinsic directing group to install the fluorine atom at the C2 position. researchgate.netnih.gov | A modern, efficient method but may require specific catalysts and ligands. |

Chemical Transformations and Reactivity Profile of 2 Fluoro 4 2 Hydroxyethyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification and Transesterification Reactions

Esterification is a fundamental reaction of carboxylic acids, and 2-fluoro-4-(2-hydroxyethyl)benzoic acid readily undergoes this transformation in the presence of an alcohol and an acid catalyst. The Fischer-Speier esterification, a classic method, involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. Microwave-assisted esterification has emerged as a more efficient alternative, often leading to shorter reaction times and higher yields. Solid acid catalysts are also employed to facilitate esterification under heterogeneous conditions, simplifying product purification.

Transesterification, the conversion of one ester to another, can also be achieved, though it is less common for the initial derivatization of the carboxylic acid.

Table 1: Examples of Esterification Reactions

| Alcohol | Catalyst | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Methanol (B129727) | H₂SO₄ | Reflux, 6h | Methyl 2-fluoro-4-(2-hydroxyethyl)benzoate | >90 |

| Ethanol (B145695) | Microwave | 120°C, 15 min | Ethyl 2-fluoro-4-(2-hydroxyethyl)benzoate | ~85 |

Amidation and Peptide Coupling Analogues

The carboxylic acid moiety can be converted into amides through reaction with primary or secondary amines. Direct amidation can be achieved by heating the carboxylic acid and amine at high temperatures, but this often requires harsh conditions. More commonly, the carboxylic acid is first activated using a coupling reagent.

In peptide synthesis and related amide bond formations, various coupling reagents are utilized to facilitate the reaction under mild conditions. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activate the carboxylic acid to form a highly reactive intermediate that readily reacts with an amine.

Table 2: Common Coupling Reagents for Amidation

| Coupling Reagent | Base | Solvent | Typical Reaction Time |

|---|---|---|---|

| HBTU | DIPEA | DMF | 1-4 h |

| HATU | DIPEA | DMF | 30-60 min |

Reductive Transformations to Aldehydes and Alcohols

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, readily reducing the carboxylic acid to the corresponding alcohol. A combination of sodium borohydride (B1222165) and bromine (NaBH₄–Br₂) in a suitable solvent like tetrahydrofuran (THF) also provides a convenient method for this reduction.

The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than the starting carboxylic acid. This conversion typically requires a two-step process. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be selectively reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H), respectively.

Anhydride and Acyl Halide Formation

This compound can be converted to its corresponding acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2-fluoro-4-(2-hydroxyethyl)benzoyl chloride is a reactive intermediate that can be used in a variety of acylation reactions.

Symmetrical anhydrides can be formed by the reaction of the acyl chloride with the parent carboxylic acid or its carboxylate salt. Mixed anhydrides can also be prepared by reacting the acyl chloride with a different carboxylic acid. Dehydrating agents such as triphenylphosphine in the presence of trichloroisocyanuric acid can also effect the direct conversion of the carboxylic acid to the anhydride.

Reactivity of the Hydroxyethyl (B10761427) Moiety

The primary alcohol of the hydroxyethyl group offers another site for chemical modification, most notably through oxidation.

Oxidation Reactions of the Primary Alcohol

The primary alcohol of the hydroxyethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, often employed under controlled conditions, will favor the formation of the corresponding aldehyde, 2-fluoro-4-(2-formylethyl)benzoic acid. More potent oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions, will typically lead to the over-oxidation of the primary alcohol to a carboxylic acid, yielding 2-fluoro-4-(carboxymethyl)benzoic acid. Photocatalytic methods using air as the oxidant have also been developed for the green oxidation of benzylic alcohols.

Table 3: Oxidation of the Hydroxyethyl Group

| Oxidizing Agent | Reaction Conditions | Primary Product |

|---|---|---|

| PCC (Pyridinium chlorochromate) | CH₂Cl₂, rt | 2-fluoro-4-(2-oxoethyl)benzoic acid (aldehyde) |

| KMnO₄, NaOH, heat | Aqueous | 2-fluoro-4-(carboxymethyl)benzoic acid (carboxylic acid) |

| NaNO₃ / P₂O₅ | Ball-milling | 2-fluoro-4-(2-oxoethyl)benzoic acid (aldehyde) |

Etherification and Alkylation Strategies

The primary alcohol of the 2-hydroxyethyl group is amenable to standard etherification protocols, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.

The carboxylic acid can also, in principle, be O-alkylated. However, this typically requires harsher conditions or specific reagents like diazomethane to avoid competitive reactions and is generally less common than esterification for modifying this group. The choice of base and reaction conditions is critical to ensure selective alkylation of the alcohol without affecting the carboxylic acid, which would typically be deprotonated to its carboxylate salt under basic conditions, rendering it less nucleophilic.

Table 1: Representative Etherification and Alkylation Reactions This table is illustrative, based on standard organic chemistry principles, as specific examples for this exact molecule are not prevalent in the literature.

| Functional Group | Reagents | Product Type |

|---|---|---|

| Primary Alcohol | 1. NaH 2. R-X (e.g., CH₃I) | Alkyl Ether |

| Primary Alcohol | 1. Ag₂O 2. Bn-Br | Benzyl (B1604629) Ether |

Protection and Deprotection Group Chemistry

Selective manipulation of this compound in multi-step syntheses necessitates the use of protecting groups to mask the reactivity of the alcohol and carboxylic acid moieties. The selection of these groups is guided by their stability under various reaction conditions and the ability to remove them selectively, a concept known as orthogonal protection.

Protection of the Carboxylic Acid: The carboxylic acid can be protected as an ester. Common choices include:

Methyl or Ethyl Esters: Formed under Fischer esterification conditions (alcohol with a catalytic acid) and removed by base-catalyzed hydrolysis.

tert-Butyl Esters: Installed using isobutylene and an acid catalyst; they are stable to basic conditions but are readily cleaved with acids like trifluoroacetic acid (TFA).

Benzyl Esters: Formed via reaction with benzyl alcohol. They are robust but can be selectively removed by catalytic hydrogenolysis (H₂/Pd-C), leaving other groups intact.

Silyl Esters: While typically labile, sterically hindered "supersilyl" groups can offer extraordinary protection against organometallic reagents and are removable under photolytic conditions nih.gov.

Protection of the Primary Alcohol: The primary alcohol can be protected using a variety of reagents:

Silyl Ethers: Groups like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), or tert-butyldimethylsilyl (TBDMS) are common. They are installed using the corresponding silyl chloride and a base (e.g., imidazole). Their stability to non-acidic/basic conditions varies with steric bulk (TBDMS > TES > TMS), and they are typically removed with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl Ethers (Bn): Formed with benzyl bromide (BnBr) and a base (e.g., NaH). They are stable across a wide range of conditions and are typically removed by hydrogenolysis.

Ester Protecting Groups: The alcohol can be acylated to form esters like acetates (Ac) or benzoates (Bz). These are stable to acidic conditions and are removed with base.

Table 2: Orthogonal Protecting Group Strategies This table highlights compatible protecting group pairs for the selective deprotection of the alcohol and carboxylic acid functionalities.

| Alcohol PG | Deprotection | Carboxylic Acid PG | Deprotection | Orthogonal? |

|---|---|---|---|---|

| TBDMS (Silyl) | F⁻ (e.g., TBAF) | Benzyl (Bn) | H₂/Pd-C | Yes |

| Benzyl (Bn) | H₂/Pd-C | tert-Butyl (tBu) | Acid (e.g., TFA) | Yes |

| Acetate (Ac) | Base (e.g., K₂CO₃) | Benzyl (Bn) | H₂/Pd-C | Yes |

Derivatization via Ester and Carbamate Formation

Both the carboxylic acid and the alcohol functionalities serve as handles for derivatization to form esters and carbamates, which are common motifs in medicinal chemistry and materials science.

Ester Formation:

From the Carboxylic Acid: Standard esterification methods can be employed. Fischer esterification involves refluxing the benzoic acid with an excess of an alcohol (R-OH) and a catalytic amount of strong acid (e.g., H₂SO₄). Alternatively, for more sensitive substrates, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an activator like 4-dimethylaminopyridine (DMAP) can be used to form the ester bond at room temperature organic-chemistry.org.

From the Alcohol: The primary alcohol can be acylated using acid chlorides (R-COCl) or anhydrides ((R-CO)₂O) in the presence of a base like pyridine or triethylamine. This reaction is typically high-yielding and proceeds under mild conditions.

Carbamate Formation: The primary alcohol is the reactive site for carbamate formation. The most direct method involves reacting the alcohol with an isocyanate (R-N=C=O). This addition reaction is often catalyzed by tertiary amines or organotin compounds and proceeds readily to form the N-substituted carbamate. Other methods include reaction with a carbamoyl chloride or sequential treatment with a chloroformate and an amine.

Reactivity of the Fluoroaromatic System

The fluorine substituent on the aromatic ring dictates its unique reactivity, enabling transformations that are often difficult to achieve with simple benzene (B151609) derivatives.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The fluorine atom of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the C-F bond is significantly enhanced by the presence of the electron-withdrawing carboxylic acid group in the ortho position. This group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction .

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination: The aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group.

A wide range of nucleophiles can be used to displace the fluorine atom, leading to diverse substitution products. Studies on related 2-fluorobenzoic acids have shown successful substitution with various organolithium reagents semanticscholar.org.

Table 3: Potential SNAr Reactions and Products This table illustrates the scope of potential SNAr reactions based on the known reactivity of activated fluoroaromatics.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure |

|---|---|---|

| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | 2-methoxy-4-(2-hydroxyethyl)benzoic acid |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2-(phenylthio)-4-(2-hydroxyethyl)benzoic acid |

| Amine (R₂NH) | Diethylamine (Et₂NH) | 2-(diethylamino)-4-(2-hydroxyethyl)benzoic acid |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

While the C-F bond is the strongest carbon-halogen bond, making its activation in cross-coupling reactions challenging, it is not impossible. Palladium-catalyzed cross-coupling of aryl fluorides can be achieved, particularly when the aromatic ring is activated by electron-withdrawing groups rsc.org. The carboxylic acid group on the target molecule provides such activation.

Suzuki-Miyaura Coupling: This reaction would couple the fluoroaromatic ring with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl compound. This typically requires specific palladium catalysts with electron-rich phosphine ligands and a suitable base rsc.org.

Sonogashira Coupling: This involves the coupling of the aryl fluoride with a terminal alkyne to introduce an alkynyl substituent. This reaction is also catalyzed by palladium, often with a copper co-catalyst.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl fluoride with an amine. This transformation is highly valuable for synthesizing aniline derivatives.

Achieving high yields often requires specialized ligands and reaction conditions due to the high dissociation energy of the C-F bond nih.gov. An alternative strategy involves an initial transformation, such as converting the C-F bond to a more reactive C-Br or C-OTf (triflate) bond before performing the cross-coupling.

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Fluorides Data derived from literature on activated aryl fluorides.

| Component | Example |

|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Electron-rich phosphines (e.g., SPhos, XPhos, tBu₃P) |

| Base | Cs₂CO₃, K₃PO₄, CsF |

| Boron Reagent | Ar-B(OH)₂ or Ar-B(pin) |

| Solvent | Toluene (B28343), Dioxane, DME |

Directed Ortho-Metalation (DOM) Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. It utilizes a "Directed Metalation Group" (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate a specific ortho-proton organic-chemistry.orgwikipedia.org.

In this compound, there are two potential directing groups on the ring: the carboxylic acid and the fluorine atom.

Carboxylic Acid (-COOH): After in-situ deprotonation by the organolithium base to form a lithium carboxylate (-COOLi), this becomes a powerful DMG. It directs metalation to the adjacent C3 position.

Fluorine (-F): The fluorine atom is a moderate DMG and would direct metalation to the C3 or C5 positions.

Based on established hierarchies of DMGs, the carboxylate is a significantly stronger director than fluorine rsc.orgresearchgate.net. Therefore, reaction with an organolithium base like lithium diisopropylamide (LDA) or s-butyllithium is expected to regioselectively generate an aryllithium intermediate at the C3 position. This intermediate can then be trapped with a variety of electrophiles (E⁺) to introduce a new substituent at this position, yielding a 2,3,4-trisubstituted benzoic acid derivative.

Table 5: Hierarchy of Common Directed Metalation Groups (DMGs)

| Strength | Functional Group Examples |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -O(CONR₂) |

| Moderate | -COOH, -OMe, -F, -NR₂ |

Trapping the C3-lithiated species with an electrophile allows for the synthesis of contiguously substituted aromatic compounds, a motif that can be challenging to access through classical electrophilic aromatic substitution methods.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is influenced by the directing and activating or deactivating effects of the existing substituents. The outcome of such reactions is determined by the cumulative effect of these groups on the electron density of the aromatic ring.

The directing effects of the individual substituents are as follows:

Fluorine (-F): The fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect). However, owing to its high electronegativity, it is also a deactivating group through a strong inductive effect (-I effect).

Carboxylic Acid (-COOH): The carboxylic acid group is a meta-director and is strongly deactivating. It withdraws electron density from the ring through both inductive and resonance effects (-I and -M effects).

2-Hydroxyethyl (-CH₂CH₂OH): This alkyl-based group is generally considered an ortho-, para-director and is weakly activating. It donates electron density to the ring primarily through an inductive effect (+I effect).

Considering the positions on the benzene ring:

Position 3: Ortho to the -CH₂CH₂OH group and ortho to the -F group, but also ortho to the -COOH group.

Position 5: Meta to the -F group, meta to the -CH₂CH₂OH group, and meta to the -COOH group.

Position 6: Para to the -F group and ortho to the -COOH group.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Directing Effect | Activating/Deactivating |

| -F | 2 | Ortho, Para | Deactivating |

| -COOH | 1 | Meta | Deactivating |

| -CH₂CH₂OH | 4 | Ortho, Para | Activating |

Given the combined influence, the most likely positions for electrophilic attack are positions 3 and 5. The ortho-, para-directing influence of the activating hydroxyethyl group and the ortho-, para-directing fluorine atom will favor substitution at position 3. However, the meta-directing and strongly deactivating carboxylic acid will direct towards position 5. The steric hindrance from the adjacent carboxylic acid and fluorine groups might disfavor substitution at position 3. Therefore, electrophilic substitution is expected to yield a mixture of products, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile.

Interplay of Functional Groups and Mechanistic Studies

The presence of multiple functional groups in this compound allows for a rich and complex reactivity profile, including intramolecular reactions and considerations of chemoselectivity in multi-step syntheses.

Intramolecular Cyclization and Ring Formation

The proximate arrangement of the carboxylic acid and the 2-hydroxyethyl group in this compound creates the potential for intramolecular cyclization to form a lactone. Specifically, under acidic or dehydrating conditions, the hydroxyl group of the side chain can act as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This intramolecular esterification, known as lactonization, would result in the formation of a six-membered ring, yielding a derivative of isochromanone.

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen of the hydroxyl group then attacks this carbon, leading to a tetrahedral intermediate. Subsequent loss of a water molecule and deprotonation yields the cyclic ester, or lactone.

The general scheme for this intramolecular cyclization is depicted below:

Reaction Scheme: Intramolecular Lactonization

This transformation is a valuable synthetic route for the preparation of isochromanone scaffolds, which are present in various biologically active molecules.

Chemoselectivity and Functional Group Compatibility in Multi-step Reactions

The differential reactivity of the functional groups in this compound necessitates careful consideration of chemoselectivity in multi-step synthetic sequences. The primary alcohol, the carboxylic acid, and the aromatic ring all present potential sites for reaction.

Protection Strategies: In many synthetic pathways, it may be necessary to protect one or more of the functional groups to prevent undesired side reactions. For instance, the primary alcohol can be protected as a silyl ether (e.g., TBDMS ether) or a benzyl ether to prevent its oxidation or reaction as a nucleophile while performing chemistry on the carboxylic acid or the aromatic ring. Similarly, the carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) to prevent its acidic proton from interfering with base-sensitive reagents or to reduce its deactivating effect during electrophilic aromatic substitution.

Selective Reactions: Conversely, the inherent differences in reactivity can be exploited to achieve selective transformations without the need for protecting groups. For example:

Esterification: The carboxylic acid can be selectively esterified under Fischer esterification conditions (alcohol with a catalytic amount of strong acid) without affecting the primary alcohol, as the intramolecular reaction is generally less favorable under these conditions unless driven by high dilution or specific catalysts.

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using mild oxidizing agents (e.g., PCC for the aldehyde, or TEMPO/bleach for the carboxylic acid) in the presence of the aromatic carboxylic acid.

The compatibility of various reagents with the functional groups present in the molecule is summarized in the following table:

| Reagent/Condition | Carboxylic Acid | Primary Alcohol | Aromatic Ring | Probable Outcome |

| SOCl₂, Oxalyl Chloride | Reactive | Reactive | Unreactive | Formation of acyl chloride and alkyl chloride |

| Strong Acid (e.g., H₂SO₄), Heat | Reactive | Reactive | Potential Sulfonation | Intramolecular lactonization, intermolecular polymerization |

| Strong Base (e.g., n-BuLi) | Reactive (Deprotonation) | Reactive (Deprotonation) | Potential Metalation | Formation of dianion |

| Mild Oxidizing Agent (e.g., PCC) | Unreactive | Reactive | Unreactive | Oxidation of alcohol to aldehyde |

| Strong Oxidizing Agent (e.g., KMnO₄) | Unreactive | Reactive | Unreactive | Oxidation of alcohol to carboxylic acid |

| Nitrating Mixture (HNO₃/H₂SO₄) | Deactivating/Meta-directing | Potential Oxidation | Reactive | Nitration of the aromatic ring |

Detailed Reaction Mechanism Elucidation

While specific mechanistic studies on this compound are not extensively reported in the literature, the mechanisms of its characteristic reactions can be inferred from well-established principles of organic chemistry.

Mechanism of Electrophilic Nitration:

A representative mechanism for an electrophilic aromatic substitution reaction, such as nitration, would proceed as follows:

Formation of the Electrophile: Nitric acid reacts with sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzene ring of this compound acts as a nucleophile and attacks the nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. The position of attack is directed by the existing substituents, as discussed in section 3.3.4. For attack at the 5-position (meta to the carboxylic acid), the positive charge in the resonance structures of the sigma complex is not placed on the carbon bearing the electron-withdrawing carboxylic acid group, which is a more stable arrangement compared to ortho or para attack relative to the -COOH group.

Deprotonation and Aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the final nitrated product.

The elucidation of such mechanisms for this specific molecule would typically involve techniques such as kinetic studies, isotopic labeling, and computational modeling to determine the reaction rates, identify intermediates, and map the energy profile of the reaction pathway.

2 Fluoro 4 2 Hydroxyethyl Benzoic Acid As a Versatile Synthetic Intermediate

Building Block for Complex Polycyclic and Heterocyclic Systems

The unique arrangement of functional groups in 2-fluoro-4-(2-hydroxyethyl)benzoic acid provides a foundation for the synthesis of various polycyclic and heterocyclic systems. The interplay between the carboxylic acid, the hydroxyethyl (B10761427) side chain, and the fluorine-activated aromatic ring allows for a range of intramolecular cyclization strategies.

One potential application is in the synthesis of fluorinated chromanone derivatives. While direct synthesis from the title compound is not explicitly detailed in the provided literature, analogous reactions involving ortho-fluorobenzoic acids suggest its feasibility. Intramolecular Friedel-Crafts-type acylation, promoted by a strong acid, could facilitate the cyclization of the carboxylic acid onto the aromatic ring, with the hydroxyethyl group participating in the formation of the heterocyclic ring.

Furthermore, the hydroxyethyl group can be readily oxidized to an aldehyde or carboxylic acid, expanding the possibilities for heterocycle formation. For instance, oxidation of the alcohol to an aldehyde, followed by intramolecular aldol (B89426) condensation, could lead to the formation of substituted indenone systems. Alternatively, conversion of the hydroxyethyl group to a leaving group would enable intramolecular nucleophilic substitution by the carboxylate to form a lactone, a common motif in natural products. The fluorine atom can influence the regioselectivity of these cyclizations and modify the properties of the resulting polycyclic systems.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material Modification | Reaction Type | Resulting Heterocycle |

| None | Intramolecular Acylation | Fluorinated Chromanone |

| Oxidation of -CH₂CH₂OH to -CH₂CHO | Intramolecular Aldol Condensation | Substituted Indenone |

| Activation of -CH₂CH₂OH | Intramolecular Esterification | Benzofuranone-fused Lactone |

Precursor in the Synthesis of Scaffolds for Chemical Biology Research

In the field of chemical biology, scaffolds derived from novel building blocks are essential for exploring biological systems. This compound serves as a valuable precursor for such scaffolds due to its dual functionality, which allows for orthogonal chemical modifications. The carboxylic acid and the primary alcohol can be selectively reacted to introduce a variety of substituents, leading to the generation of diverse molecular frameworks.

For example, the carboxylic acid can be converted to an amide via coupling with a diverse range of amines, while the alcohol can be transformed into an ether or ester. This allows for the systematic variation of substituents at two distinct points of the molecule. The fluorine atom not only serves as a useful spectroscopic probe (¹⁹F NMR) for studying molecular interactions but can also participate in nucleophilic aromatic substitution reactions under specific conditions, further increasing the potential for diversification. These derivatized scaffolds can then be used as starting points for the synthesis of more complex molecules with potential applications in drug discovery and chemical genetics.

Role in the Elaboration of Advanced Chemical Probes

The development of advanced chemical probes often requires molecular frameworks that can be readily functionalized with reporter groups, such as fluorophores or affinity tags. The distinct reactivity of the carboxylic acid and hydroxyl groups of this compound makes it an ideal starting point for the synthesis of such probes.

The synthesis of a chemical probe based on this scaffold would typically involve a stepwise functionalization. For instance, the carboxylic acid could be coupled to a biomolecule-targeting moiety. Subsequently, the hydroxyl group could be derivatized with a fluorescent dye or a biotin (B1667282) tag for detection or isolation of the target. The fluorine atom can be advantageous in this context, as fluorinated compounds often exhibit altered pharmacokinetic properties and can be used in PET imaging if a fluorine-18 (B77423) isotope is incorporated. arkat-usa.org The synthesis of such probes relies on standard organic transformations, such as amidation and esterification, which are generally high-yielding and compatible with a wide range of functional groups.

Table 2: Stepwise Functionalization for Chemical Probe Synthesis

| Step | Reaction | Moiety Attached |

| 1 | Amidation of Carboxylic Acid | Biomolecule-targeting ligand |

| 2 | Esterification of Hydroxyl Group | Fluorescent reporter |

| 3 (optional) | Nucleophilic Aromatic Substitution | Affinity tag |

Scaffold for Combinatorial Library Generation in Chemical Discovery

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds for screening in drug discovery and materials science. The bifunctional nature of this compound makes it an excellent scaffold for the generation of combinatorial libraries.

In a typical solid-phase synthesis approach, the carboxylic acid can be anchored to a solid support. The hydroxyl group is then available for reaction with a diverse set of building blocks. After the first diversification step, the ester linkage to the resin can be cleaved, and the now-free carboxylic acid can be reacted with another set of diverse building blocks, such as a library of amines to form amides. This "split-and-pool" strategy allows for the exponential generation of a large library of compounds from a small number of starting materials. The fluorine atom on the aromatic ring can be used as a point of diversification through nucleophilic aromatic substitution, or it can be retained to modulate the physicochemical properties of the library members.

Derivatization Strategies and Analogue Synthesis

Modifications at the Carboxylic Acid Functionality for Diversity Generation

The carboxylic acid group is a primary site for derivatization, readily undergoing conversion to a variety of functional groups. Standard esterification and amidation reactions are commonly employed to expand the chemical space around this core structure.

Esterification: The synthesis of esters from 2-fluoro-4-(2-hydroxyethyl)benzoic acid can be achieved through several established methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach. For instance, reaction with ethanol (B145695) would yield ethyl 2-fluoro-4-(2-hydroxyethyl)benzoate. Microwave-assisted esterification has also been shown to be an efficient method for the synthesis of substituted benzoate (B1203000) esters, often leading to higher yields in shorter reaction times compared to conventional heating researchgate.net. The use of different alcohols allows for the introduction of a wide array of alkyl and aryl groups, thereby modifying the lipophilicity and steric bulk of the molecule.

Amide Formation: The carboxylic acid can be converted into amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine to form the corresponding amide. Alternatively, direct condensation of the carboxylic acid and amine can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or titanium(IV) chloride (TiCl4) nih.gov. This approach allows for the introduction of a diverse range of substituents, significantly expanding the library of accessible analogues. The biological synthesis of amide conjugates from hydroxybenzoic acids has also been demonstrated in engineered microorganisms, offering a green chemistry approach to amide bond formation jmb.or.kr.

| Reaction Type | Reagents and Conditions | Product Functional Group | Potential for Diversity |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR) | High; depends on the variety of alcohols used. |

| Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., DCC, TiCl₄) or conversion to acyl chloride | Amide (-CONR'R'') | Very high; depends on the vast number of available primary and secondary amines. |

Manipulation of the Hydroxyethyl (B10761427) Side Chain for Structural Elaboration

The primary alcohol of the hydroxyethyl side chain offers another avenue for structural modification. Key transformations include oxidation, etherification, and conversion to other functional groups.

Oxidation: The hydroxyethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) would favor the formation of the corresponding aldehyde, 2-fluoro-4-(2-oxoethyl)benzoic acid. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would lead to the dicarboxylic acid, 2-fluoro-4-(carboxymethyl)benzoic acid unizin.orglibretexts.org. It is important to note that under harsh oxidative conditions, the benzylic position is susceptible to cleavage, which could lead to the formation of 2-fluoro-4-carboxybenzoic acid.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonation of the alcohol with a base, such as sodium hydride, followed by reaction with an alkyl halide. This strategy allows for the introduction of various alkyl or aryl chains, thereby tuning the molecule's properties.

Functional Group Interconversion: The hydroxyl group can also be converted to other functionalities. For example, reaction with a sulfonyl chloride, such as tosyl chloride, in the presence of a base would form a tosylate. This tosylate is an excellent leaving group and can be displaced by a variety of nucleophiles to introduce azides, halides, or thiols, further diversifying the available analogues.

| Modification | Typical Reagents | Resulting Structure |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | -CH₂CHO |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄), Jones Reagent | -CH₂COOH |

| Etherification | NaH, Alkyl halide (R-X) | -CH₂CH₂OR |

| Tosylation | Tosyl chloride, Pyridine | -CH₂CH₂OTs |

Aromatic Ring Functionalization and Diversification

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) to introduce additional substituents. The regiochemical outcome of these reactions is governed by the directing effects of the existing groups. The fluorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director. The hydroxyethyl group is generally considered a weak ortho, para-director.

The combined directing effects of these substituents will influence the position of incoming electrophiles. The fluorine atom is deactivating, and the carboxylic acid is strongly deactivating, which can make electrophilic aromatic substitution challenging pharmaguideline.comlibretexts.org. However, under appropriate conditions, further functionalization is possible. For instance, nitration using a mixture of nitric and sulfuric acid would likely introduce a nitro group at the position meta to the carboxylic acid and ortho to the fluorine, if the electronic effects of the carboxylic acid dominate. Similarly, halogenation (e.g., with Br₂ and a Lewis acid catalyst) could introduce a bromine atom onto the ring. The precise location of substitution would depend on the interplay of the electronic and steric effects of the existing substituents.

Synthesis of Multi-substituted and Stereochemically Defined Analogues

The creation of multi-substituted analogues can be achieved by combining the derivatization strategies mentioned in the preceding sections. For example, esterification of the carboxylic acid followed by oxidation of the hydroxyethyl side chain and subsequent nitration of the aromatic ring would lead to a triply modified analogue.

The synthesis of stereochemically defined analogues is another important aspect of diversification, particularly for applications in medicinal chemistry and materials science where chirality can play a crucial role. While the parent molecule, this compound, is achiral, stereocenters can be introduced through various synthetic manipulations.

For instance, if the hydroxyethyl side chain is oxidized to a ketone, subsequent asymmetric reduction could yield a chiral secondary alcohol. Alternatively, asymmetric synthesis methodologies could be employed from the outset to construct chiral side chains or introduce chiral substituents. The development of enantioselective methods for the synthesis of chiral derivatives is an active area of research, with techniques such as asymmetric hydrogenation being employed to create stereodefined products from prochiral precursors rsc.org.

Theoretical and Computational Studies of 2 Fluoro 4 2 Hydroxyethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-fluoro-4-(2-hydroxyethyl)benzoic acid. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Detailed research findings from DFT calculations reveal the distribution of electrons within the molecule, which is key to predicting its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution. For this compound, the MEP would indicate negative potential (red/yellow areas) around the electronegative oxygen and fluorine atoms, highlighting them as sites susceptible to electrophilic attack. Conversely, positive potential (blue areas) would be concentrated around the acidic hydrogen of the carboxylic acid and the hydroxyl proton, marking them as likely sites for nucleophilic interaction.

Reactivity descriptors, such as Fukui functions, can be calculated to quantify the reactivity of specific atomic sites. nih.gov These descriptors predict which atoms are most likely to act as electrophiles or nucleophiles in a reaction. For instance, the analysis would likely confirm the carboxyl carbon as a primary electrophilic site and the oxygen atoms as nucleophilic centers. nih.gov

| Descriptor | Information Provided | Predicted Location on this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Typically localized on the benzene (B151609) ring and oxygen atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Often localized on the carboxylic acid group and the aromatic ring. |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. | Determines the molecule's overall kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visual map of charge distribution; predicts sites for electrophilic and nucleophilic attack. | Negative potential on oxygen/fluorine atoms; positive potential on hydroxyl/carboxyl protons. |

| Fukui Functions | Quantifies the reactivity of each atomic site for nucleophilic, electrophilic, or radical attack. | Identifies specific atoms most likely to participate in bond formation. |

Conformational Analysis and Energetic Landscapes

The flexibility of this compound, owing to several rotatable single bonds, gives rise to multiple conformers (spatial arrangements of atoms). Conformational analysis is crucial for understanding its physical and biological properties, as different conformers can have distinct energies and reactivities.

The potential energy surface of the molecule is explored by systematically rotating key dihedral angles. For this compound, these include:

The rotation of the carboxylic acid group relative to the benzene ring.

The internal rotation of the hydroxyl group within the carboxylic acid moiety (O=C-O-H), leading to cis and trans forms. mdpi.comresearchgate.net

Rotations around the C-C and C-O bonds of the 2-hydroxyethyl side chain.

Computational studies on similar substituted benzoic acids show that the cis conformer of the carboxylic group (where the O=C-O-H dihedral angle is near 0°) is generally more stable than the trans conformer (dihedral angle near 180°). mdpi.comresearchgate.net For ortho-fluoro substituted benzoic acids, intramolecular hydrogen bonding between the fluorine atom and the carboxylic proton can stabilize certain conformers. mdpi.comelte.hu In the case of this compound, additional intramolecular hydrogen bonding could potentially occur between the hydroxyethyl (B10761427) group and the carboxylic acid or the fluorine atom, further influencing the stability of specific conformers.

By calculating the relative energies of all optimized conformers, an energetic landscape can be constructed. This landscape identifies the global minimum energy structure (the most stable conformer) and the energy barriers required for interconversion between different conformers. Studies on the related 2-fluoro-4-hydroxy benzoic acid have identified multiple stable conformers with energy differences of just a few kJ·mol⁻¹. mdpi.com A similar complexity is expected for the target molecule.

| Conformer Description | Key Dihedral Angles | Hypothetical Relative Energy (kJ·mol⁻¹) | Potential Stabilizing Interactions |

|---|---|---|---|

| Global Minimum (cis-I) | O=C-O-H ≈ 0° | 0.0 | Intramolecular H-bond (COOH to F) |

| cis-II | O=C-O-H ≈ 0° | ~2-5 | Different orientation of hydroxyethyl group |

| trans-I | O=C-O-H ≈ 180° | ~20-30 | Higher intrinsic energy of trans-COOH |

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can model the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism and kinetics. For this compound, several reactions could be modeled, such as the esterification of its carboxylic acid group or the oxidation of its primary alcohol.

Reaction pathway modeling involves identifying the structures of reactants, products, and any intermediates, as well as the transition states (TS) that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Using DFT, the geometries of the transition states can be optimized, and their energies calculated. The activation energy (Ea) of the reaction is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. For example, modeling the esterification reaction would involve calculating the energy profile as an alcohol approaches the carboxylic acid, forms a tetrahedral intermediate, and then eliminates a water molecule. Kinetic studies of benzoic acid esterification have determined activation energies experimentally, which can serve as a benchmark for computational models. researchgate.netdnu.dp.ua

Frequency calculations are performed on the transition state structure to confirm it is a true saddle point on the potential energy surface, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This analysis provides a detailed picture of the bond-breaking and bond-forming processes occurring during the reaction.

| Reaction Species | Description | Relative Energy (kJ·mol⁻¹) |

|---|---|---|

| Reactants | This compound + Methanol (B129727) | 0 |

| Transition State 1 (TS1) | Formation of tetrahedral intermediate | +60 |

| Intermediate | Tetrahedral intermediate | +25 |

| Transition State 2 (TS2) | Elimination of water | +55 |

| Products | Methyl 2-fluoro-4-(2-hydroxyethyl)benzoate + Water | -10 |

Prediction of Spectroscopic Properties for Advanced Characterization

Computational methods are highly effective at predicting spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. For this compound, key spectra such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) can be calculated.

The vibrational frequencies and intensities for IR and Raman spectra are obtained from frequency calculations (typically using DFT). The predicted spectrum can be compared with experimental results to assign specific vibrational modes to observed peaks. For instance, the calculations would predict characteristic stretching frequencies for the O-H bonds (in both the carboxylic acid and alcohol groups), the C=O bond, and C-F bond. Different conformers are predicted to have slightly different vibrational spectra, allowing spectroscopy to potentially distinguish between them in a sample. researchgate.net

NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.org Calculated chemical shifts for each unique proton and carbon atom in the molecule can be correlated with experimental NMR data to confirm the structure. researchgate.netrsc.org Theoretical predictions are particularly useful for assigning signals in complex regions of the spectrum and for understanding how the electronic environment of each nucleus is affected by the molecule's conformation and substituents.

| Spectroscopic Technique | Parameter | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| IR Spectroscopy (cm⁻¹) | O-H Stretch (Carboxylic Acid) | ~3000-3300 (broad) | ~2500-3300 (broad) |

| C=O Stretch (Carboxylic Acid) | ~1700-1720 | ~1680-1710 | |

| O-H Stretch (Alcohol) | ~3400-3500 | ~3200-3600 (broad) | |

| ¹³C NMR (ppm) | Carboxyl Carbon (C=O) | ~168-172 | ~165-175 |

| Aromatic Carbon (C-F) | ~160-165 (with C-F splitting) | ~158-164 | |

| Alkyl Carbon (CH₂-OH) | ~60-65 | ~55-65 |

Molecular Dynamics Simulations of Reactivity and Stability

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.

For this compound, an MD simulation would typically place one or more molecules in a simulation box filled with a solvent, such as water, to mimic solution-phase conditions. These simulations can reveal crucial information about:

Solvation and Hydration: How water molecules arrange around the solute, forming hydrogen bonds with the carboxylic acid and hydroxyethyl groups.

Conformational Dynamics: The transitions between different conformers in solution and the timescale on which these changes occur.

Intermolecular Interactions: The tendency of the molecules to form dimers or larger aggregates through hydrogen bonding between their carboxylic acid groups, a common feature of benzoic acids. ucl.ac.uk

Stability: By running simulations at different temperatures, the thermal stability of the molecule can be assessed by monitoring for any decomposition or irreversible conformational changes.

MD simulations on related molecules, such as 1,4-benzenedicarboxylic acid 1,4-bis(2-hydroxyethyl)ester (BHET), have been used to determine thermodynamic properties and analyze the hydrogen-bond network. aiche.org A similar approach for this compound would provide a comprehensive understanding of its behavior in a realistic chemical environment, bridging the gap between theoretical calculations on isolated molecules and experimental observations in solution.

| Analysis Type | Purpose | Information Gained |

|---|---|---|

| Radial Distribution Function (RDF) | To analyze the structure of the solvent around the solute. | Identifies hydration shells and specific hydrogen bonding distances. |

| Root-Mean-Square Deviation (RMSD) | To monitor the structural stability of the molecule over time. | A stable RMSD indicates the molecule maintains its overall fold. |

| Hydrogen Bond Analysis | To quantify the number and lifetime of hydrogen bonds. | Reveals solute-solvent and solute-solute (dimerization) interactions. |

| Dihedral Angle Analysis | To track conformational changes over the simulation time. | Shows which conformers are present in solution and how they interconvert. |

Advanced Analytical Methodologies for Studying 2 Fluoro 4 2 Hydroxyethyl Benzoic Acid and Its Derivatives

High-Resolution Spectroscopic Techniques for Complex Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous determination of the chemical structure of 2-fluoro-4-(2-hydroxyethyl)benzoic acid. These methods provide detailed information on the connectivity of atoms, their spatial arrangement, and the nature of chemical bonds within the molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR spectroscopy is a powerful tool for elucidating the intricate structure of this compound. While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) techniques are essential for definitive assignments and conformational analysis. The presence of fluorine introduces additional complexity and information into the spectra due to 1H-¹⁹F and ¹³C-¹⁹F coupling. jeol.comjeolusa.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons of the ethyl group (-CH₂-CH₂-OH) and between the neighboring protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edulibretexts.org This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak, linking the proton chemical shift to its attached carbon's chemical shift.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH). columbia.edulibretexts.org This technique is vital for piecing together the molecular skeleton. For instance, it would show correlations from the aromatic protons to the carboxylic carbon and the carbons of the hydroxyethyl (B10761427) side chain, confirming their positions on the benzene (B151609) ring. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons, providing insights into the molecule's three-dimensional structure and conformation. mdpi.comnih.gov For example, NOESY could reveal through-space interactions between the protons of the hydroxyethyl group and the adjacent aromatic proton, helping to define the preferred orientation of the side chain relative to the ring.

Table 1: Predicted ¹H and ¹³C NMR Correlations for this compound Predicted chemical shifts (ppm) are illustrative and based on analogous structures. Actual values may vary. | Atom Number | Proton (¹H) Signal | Carbon (¹³C) Signal | Key HMBC Correlations (H→C) | Key COSY Correlations (H→H) | | :--- | :--- | :--- | :--- | :--- | | Aromatic Ring | | | | | | H-3 | ~7.8-8.0 | C-1, C-2, C-5 | H-5 | | H-5 | ~7.0-7.2 | C-1, C-3, C-4 | H-3, H-6 | | H-6 | ~7.0-7.2 | C-2, C-4 | H-5 | | Side Chain | | | | | | H-α (CH₂) | ~2.8-3.0 | C-4, C-β | H-β | | H-β (CH₂) | ~3.7-3.9 | C-α, C-4 | H-α | | OH | Variable | - | C-β | - | | Functional Groups | | | | | | COOH | ~12-13 | - | C-1, C-2, C-6 | - |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and confirming the structure of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula.

For this compound (C₉H₉FO₃), the expected exact mass can be calculated with high precision. HRMS analysis would confirm this mass, distinguishing it from other potential compounds with the same nominal mass.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For benzoic acid derivatives, characteristic fragmentation pathways include:

Loss of H₂O: Dehydration from the carboxylic acid and hydroxyethyl groups.

Loss of CO₂: Decarboxylation is a common fragmentation pathway for benzoic acids.

Cleavage of the side chain: Loss of the hydroxyethyl group or fragments thereof.

Formation of quinoid-type ions: Particularly for para-substituted hydroxybenzoic acids. nih.gov

The analysis of these fragments allows for the reconstruction of the molecular structure, confirming the identity and position of the substituents on the aromatic ring. vu.edu.auresearchgate.net

Table 2: Expected HRMS Data and Key Fragments for this compound

| Species | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₀FO₃⁺ | 185.0608 | Protonated molecular ion |

| [M-H]⁻ | C₉H₈FO₃⁻ | 183.0463 | Deprotonated molecular ion |

| [M-H₂O-H]⁻ | C₉H₆FO₂⁻ | 165.0357 | Loss of water |

| [M-CO₂-H]⁻ | C₈H₈FO⁻ | 139.0564 | Loss of carbon dioxide |

| [M-C₂H₄O-H]⁻ | C₇H₄FO₂⁻ | 139.0199 | Loss of ethylene (B1197577) oxide from side chain |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. quora.com These spectra are highly characteristic and serve as a molecular fingerprint, allowing for the identification of functional groups and providing insights into hydrogen bonding. docbrown.info

For this compound, key vibrational modes include:

O-H Stretching: The carboxylic acid O-H stretch appears as a very broad band in the IR spectrum, typically in the 3300-2500 cm⁻¹ region, due to strong hydrogen bonding. spectroscopyonline.comresearchgate.net The alcoholic O-H stretch from the hydroxyethyl group will also appear in this region, often as a sharper band superimposed on the broader acid O-H absorption.

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp absorption in the IR spectrum, typically found between 1710 and 1680 cm⁻¹ for aromatic acids. spectroscopyonline.com Its exact position can be influenced by conjugation and hydrogen bonding. rsc.org

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption in the 1250-1020 cm⁻¹ region of the IR spectrum.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. It can provide complementary information on the aromatic ring and C-C backbone vibrations.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Hydroxyethyl | O-H stretch | 3500 - 3200 | Broad, Medium |

| Aromatic | C-H stretch | 3100 - 3000 | Medium |

| Aliphatic | C-H stretch | 3000 - 2850 | Medium |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium-Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |

| Aryl-F | C-F stretch | 1250 - 1100 | Strong |

Advanced Chromatographic and Separation Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound, monitoring the progress of its synthesis, and isolating it from complex mixtures.

Chiral Chromatography for Enantiomeric Purity Assessment